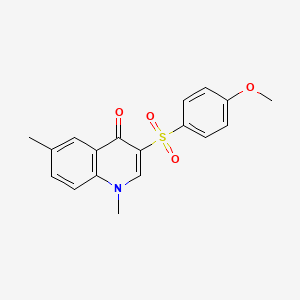

3-Amino-4-(2,2,2-trifluoroethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

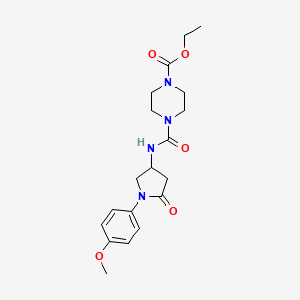

3-Amino-4-(2,2,2-trifluoroethoxy)benzamide is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.178. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

A range of semifluorinated aromatic polyamides was synthesized through direct polycondensation, involving different semifluorinated aromatic diamines. These polymers, characterized by their solubility in organic solvents, high glass-transition temperatures, and good thermal stability, have potential applications in advanced material science due to their clear and flexible nature with notable tensile strengths and modulus of elasticity. This research opens avenues for the development of new materials with specific thermal and mechanical properties (Bera et al., 2012).

Advanced Epoxy Resins

The synthesis of hexahydro-s-triazine (HT) derivatives, including an acid-degradable epoxy resin using HT as a curing agent, demonstrates a unique approach toward developing recollectable and environmentally friendly materials. These materials exhibit high thermal and mechanical properties comparable to traditional epoxy resins, suggesting their utility in areas requiring acid-degradable materials for easy recycling or disposal (You et al., 2017).

Photoluminescent Materials

Research into pyridyl substituted benzamides with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties has revealed compounds that exhibit luminescence in both solution and solid states. These materials' AEE behavior, dependent on solvent polarity, alongside their mechanochromic properties, suggests potential applications in sensors, optoelectronics, and as advanced luminescent materials for various technological applications (Srivastava et al., 2017).

Electrochemical Studies and Antioxidant Activity

Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation mechanisms, which are essential for understanding their antioxidant activity. These studies provide insights into the design of potent antioxidants for pharmaceutical or food industry applications, highlighting the role of structural variations on their activity and potential utility (Jovanović et al., 2020).

Catalytic Applications

Direct carbonylation of aminoquinoline benzamides using cobalt catalysis presents a method for synthesizing imides from benzoic and acrylic acid derivatives. This research underscores the utility of such compounds in catalytic processes, potentially offering new pathways for the synthesis of valuable chemical intermediates in industrial chemistry (Grigorjeva & Daugulis, 2014).

Supramolecular Assembly and Heterogeneous Catalysis

Benzene-1,3,5-tricarboxamides (BTAs) based amines were used to construct amide-functionalized covalent organic frameworks (COFs), demonstrating their potential as efficient catalysts for organic reactions such as Knoevenagel condensation. This application illustrates the role of such compounds in the development of new catalytic materials that could enhance the efficiency of chemical transformations (Li et al., 2019).

Eigenschaften

IUPAC Name |

3-amino-4-(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABQPFGHDPQYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)

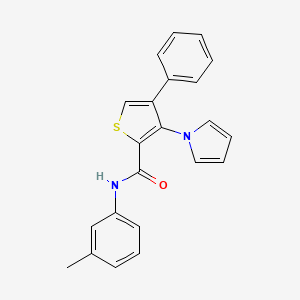

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![(2R,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)